molecular formula C20H18ClN3O5S B12173005 3-(3-chloro-4-methoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(3-chloro-4-methoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12173005
M. Wt: 447.9 g/mol
InChI Key: CCXZQBVCAZOLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chloro-4-methoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H18ClN3O5S and its molecular weight is 447.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(3-chloro-4-methoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The structural complexity of this compound is significant, featuring a quinazoline core with various substituents that contribute to its biological activity. The molecular formula is C15H14ClN3O3SC_{15}H_{14}ClN_{3}O_{3}S, and it has a molecular weight of approximately 351.80 g/mol. The presence of a chloro and methoxy group on the phenyl ring enhances its lipophilicity, potentially improving cell membrane permeability.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), prostate (PC3), and colorectal (HT-29) cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

A study evaluating a series of quinazoline derivatives demonstrated that compounds with similar structural features to our compound exhibited significant cytotoxicity:

CompoundCell LineIC50 (µM)
A1MCF-710
A2PC312
A3HT-2915

These results suggest that modifications to the quinazoline structure can lead to enhanced anticancer activity, with IC50 values indicating effective doses for inhibiting cell growth .

The biological activity of quinazoline derivatives may be attributed to several mechanisms:

  • Inhibition of Kinases : Quinazoline compounds often act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival and proliferation. Screening against a panel of kinases has shown that certain derivatives stabilize kinase proteins, leading to reduced activity in cancer cells .
  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to programmed cell death in malignant cells .
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at specific phases (G1/S or G2/M), further contributing to their cytotoxic effects against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, some studies have suggested that quinazoline derivatives possess antimicrobial effects against various pathogens. The thiazole component in related compounds has been noted for its antibacterial and antifungal activities, suggesting potential applications in treating infections alongside cancer therapies .

Properties

Molecular Formula

C20H18ClN3O5S

Molecular Weight

447.9 g/mol

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-N-(1,1-dioxothiolan-3-yl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C20H18ClN3O5S/c1-29-18-5-3-14(9-16(18)21)24-11-22-17-8-12(2-4-15(17)20(24)26)19(25)23-13-6-7-30(27,28)10-13/h2-5,8-9,11,13H,6-7,10H2,1H3,(H,23,25)

InChI Key

CCXZQBVCAZOLDC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4CCS(=O)(=O)C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.